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molecular formula C12H7NO2 B1368906 7-Cyano-2-naphthoic acid

7-Cyano-2-naphthoic acid

Cat. No. B1368906
M. Wt: 197.19 g/mol
InChI Key: QDGDSTIWXLBLNR-UHFFFAOYSA-N
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Patent
US07718688B2

Procedure details

A solution of NaOH (1.36 g, 34 mmol) in water (35 mL) was added dropwise to a solution of 191 (4.95 g, 24 mmol) in EtOH (100 mL) and CH2Cl2 (30 mL) and the mixture was stirred for 15 h. Water was added to dissolve the white solid and the mixture was extracted with CH2Cl2 (×2) and EtOAc. The aqueous portion was acidified (pH 2) with aqueous HCl (2N) and the resulting precipitate was filtered off, washed with water, and dried in a vacuum desiccator to give 7-cyano-2-naphthoic acid (192) (4.60 g, 99%), as a colorless powder: mp 279-283° C.; lit. mp [Aust. J. Chem., 1965, 18, 1351] 286-288° C.; 1H NMR [(CD3)2SO] δ 13.25 (br s, 1H), 8.81 (s, 1H), 8.75 (s, 1H), 8.20 (d, J=8.5 Hz, 1H), 8.17 (d, J=8.5 Hz, 2H), 8.15 (d, J=8.5 Hz, 2H), 7.92 (dd, J=8.5, 1.3 Hz, 1H).
Name
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
191
Quantity
4.95 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([C:15]([O:17]C)=[O:16])=[CH:12]2)=[CH:7][CH:6]=1)#[N:4]>O.CCO.C(Cl)Cl>[C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([C:15]([OH:17])=[O:16])=[CH:12]2)=[CH:7][CH:6]=1)#[N:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
[OH-].[Na+]
Name
191
Quantity
4.95 g
Type
reactant
Smiles
C(#N)C1=CC=C2C=CC(=CC2=C1)C(=O)OC
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the white solid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (×2) and EtOAc
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(#N)C1=CC=C2C=CC(=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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